(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride
Overview
Description
(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Scientific Research Applications
(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form the intermediate chloroethylamine. This intermediate is then cyclized to form the morpholine ring.
Bromination: The bromophenyl group is introduced through a bromination reaction. This can be achieved by reacting the morpholine derivative with bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate as the methylating agents.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the bromophenyl group.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form under basic conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers are formed.
Oxidation Products: Oxidized derivatives of the morpholine ring or the bromophenyl group.
Reduction Products: Reduced forms of the morpholine ring or the bromophenyl group.
Mechanism of Action
The mechanism of action of (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances binding affinity through halogen bonding, while the morpholine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(4-Chlorophenyl)-4-methylmorpholine;hydrochloride
- (2R)-2-(4-Fluorophenyl)-4-methylmorpholine;hydrochloride
- (2R)-2-(4-Methoxyphenyl)-4-methylmorpholine;hydrochloride
Uniqueness
(2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding, influencing its interaction with molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
(2R)-2-(4-bromophenyl)-4-methylmorpholine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-13-6-7-14-11(8-13)9-2-4-10(12)5-3-9;/h2-5,11H,6-8H2,1H3;1H/t11-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHDCULCMWBUSO-MERQFXBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)C2=CC=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCO[C@@H](C1)C2=CC=C(C=C2)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2225126-82-7 | |
Record name | (2R)-2-(4-bromophenyl)-4-methylmorpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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